molecular formula C19H39ClN2O2 B14500091 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide CAS No. 62881-15-6

2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B14500091
CAS No.: 62881-15-6
M. Wt: 363.0 g/mol
InChI Key: IXXZPSKZKFKLGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-(dodecylamino)propylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecylamino group, making it less hydrophobic.

    N-(2-Hydroxyethyl)dodecylamine: Lacks the chloroacetamide group, affecting its reactivity.

    N-Dodecyl-N-(2-hydroxyethyl)acetamide: Similar structure but without the chloro group.

Uniqueness

2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloroacetamide group, a dodecylamino group, and a hydroxyethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

62881-15-6

Molecular Formula

C19H39ClN2O2

Molecular Weight

363.0 g/mol

IUPAC Name

2-chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C19H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-13-21-14-12-15-22(16-17-23)19(24)18-20/h21,23H,2-18H2,1H3

InChI Key

IXXZPSKZKFKLGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCN(CCO)C(=O)CCl

Origin of Product

United States

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